molecular formula C10H19N3O2 B10838218 (2S)-aminobutyryl-(R)-pipecolinic acid amide

(2S)-aminobutyryl-(R)-pipecolinic acid amide

Cat. No.: B10838218
M. Wt: 213.28 g/mol
InChI Key: CRFULCBPWYMTAL-JGVFFNPUSA-N
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Description

(2S)-aminobutyryl-®-pipecolinic acid amide is a compound with a specific stereochemistry, characterized by the presence of an aminobutyryl group and a pipecolinic acid amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-aminobutyryl-®-pipecolinic acid amide typically involves the coupling of (2S)-aminobutyric acid with ®-pipecolinic acid. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (2S)-aminobutyryl-®-pipecolinic acid amide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2S)-aminobutyryl-®-pipecolinic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-aminobutyryl-®-pipecolinic acid amide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (2S)-aminobutyryl-®-pipecolinic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-aminobutyryl-®-pipecolinic acid amide is unique due to its specific stereochemistry and the presence of both aminobutyryl and pipecolinic acid amide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

(2R)-1-[(2S)-2-aminobutanoyl]piperidine-2-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-2-7(11)10(15)13-6-4-3-5-8(13)9(12)14/h7-8H,2-6,11H2,1H3,(H2,12,14)/t7-,8+/m0/s1

InChI Key

CRFULCBPWYMTAL-JGVFFNPUSA-N

Isomeric SMILES

CC[C@@H](C(=O)N1CCCC[C@@H]1C(=O)N)N

Canonical SMILES

CCC(C(=O)N1CCCCC1C(=O)N)N

Origin of Product

United States

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